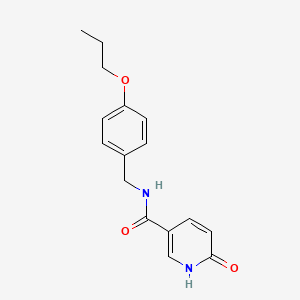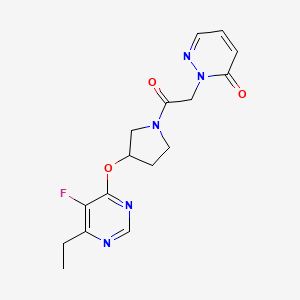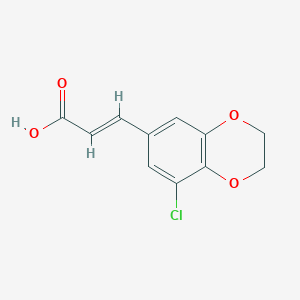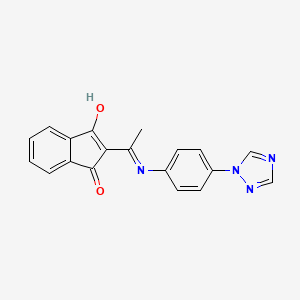
1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related diazepine derivatives. For instance, the first paper discusses the synthesis and structural proof of substituted 5-Phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-ones, which are structurally related to the compound . The second paper presents the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, another class of diazepine derivatives with anxiolytic activity . These studies provide a foundation for understanding the chemical behavior and potential applications of this compound.
Synthesis Analysis
The synthesis of diazepine derivatives typically involves multi-step reactions, including condensation and cyclization processes. In the first paper, chlorination and nitration reactions are described for the synthesis of chloro derivatives of diazepines . The second paper outlines a two-step synthesis involving condensation of 2,3-diaminopyridine with benzoylacetone, followed by cyclization with substituted benzaldehydes . These methods suggest that the synthesis of this compound might also involve similar strategies, such as the use of sulfonyl chloride derivatives and subsequent cyclization to form the seven-membered diazepane ring.
Molecular Structure Analysis
The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The first paper provides evidence that electrophilic substitution in the diazepine ring occurs at a specific position, which is important for understanding the reactivity of these compounds . Although the exact molecular structure of this compound is not discussed, the structural analysis of related compounds can be used to predict the likely sites of reactivity and the overall shape of the molecule.
Chemical Reactions Analysis
The chemical reactions of diazepine derivatives can include electrophilic substitution, as mentioned in the first paper . This suggests that this compound may also undergo similar reactions, potentially leading to further functionalization of the compound. The anxiolytic activity observed in some diazepine derivatives, as reported in the second paper, indicates that chemical modifications can significantly impact the biological properties of these molecules .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of structurally related diazepine compounds. For example, the solubility, melting points, and stability of these compounds can be influenced by the nature of the substituents on the diazepine ring. The presence of a sulfonyl group in the compound of interest suggests that it may have different solubility characteristics compared to the compounds discussed in the papers . Additionally, the hydrochloride salt form of the compound is likely to be more water-soluble, which could be relevant for its potential use in pharmaceutical applications.
科学的研究の応用
Synthesis and Molecular Interactions
- The compound 2-Methyl-2,4-di-thiophen-2′,2″-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine, related to 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride, was synthesized and its reactions with dialkyltin(IV)dichlorides studied. This research highlighted the change in conformation of the benzodiazepine due to H-bonds formation (Garoufis et al., 2015).
Structural Characterization and Tautomeric Forms
- A study on diazepines derivatives, including compounds similar to this compound, revealed their molecular identities and geometries through X-ray diffraction analysis. The research confirmed that these compounds exist in imine-enamine and diimine tautomeric forms (Ahumada et al., 2016).
Synthesis and Biological Screening
- Novel derivatives of Benzodiazepines, structurally related to this compound, were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).
Catalysis and Epoxidation
- Manganese(III) complexes with 1,4-benzodiazepane derivatives, akin to the compound , were used as catalysts for olefin epoxidation. This research demonstrated how the Lewis acidity of the Mn(III) center influences the yield and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Synthesis of Diazacycles
- A study reported the synthesis of 1,4-diazacycles, which include compounds like this compound. These compounds were synthesized by diol-diamine coupling using a ruthenium(II) catalyst, demonstrating a novel method for creating such structures (Nalikezhathu et al., 2023).
作用機序
将来の方向性
特性
IUPAC Name |
1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEJGDICLORISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)



![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)
